1-(Boc-amino)-2-vinylcyclopropane

描述

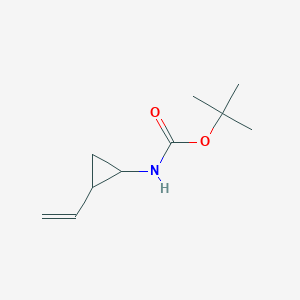

1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

准备方法

Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas

Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Ethyl-substituted cyclopropane

Substitution: Free amine derivatives

科学研究应用

Medicinal Chemistry

1-(Boc-amino)-2-vinylcyclopropane has been identified as a key intermediate in the development of HCV protease inhibitors. Its structural features contribute to the potency of these inhibitors, making it valuable in pharmaceutical research aimed at treating hepatitis C virus infections. For instance, compounds derived from this structure have shown low nanomolar potency against HCV NS3/4A protease, demonstrating their potential in clinical applications .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structural characteristics allow for various chemical transformations, including oxidation to form epoxides or diols and reduction to yield ethyl-substituted cyclopropanes. The versatility in reactivity makes it an essential component in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The Boc-protected amino group facilitates studies on enzyme mechanisms and protein-ligand interactions. Researchers can utilize this compound to explore biochemical pathways and interactions due to its ability to undergo deprotection under acidic conditions, revealing the free amine for further functionalization. This application is crucial for understanding enzyme activities and developing new therapeutic agents.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Vinyl cyclopropane | HCV protease inhibitors, organic synthesis |

| 1-(Boc-amino)-2-ethylcyclopropane | Ethyl cyclopropane | Intermediate for various organic reactions |

| 1-(Boc-amino)-2-methylcyclopropane | Methyl cyclopropane | Similar applications in medicinal chemistry |

| 1-(Boc-amino)-2-phenylcyclopropane | Phenyl cyclopropane | Used in specialty chemical synthesis |

Case Study 1: Development of HCV Protease Inhibitors

In a study examining the efficacy of various compounds against HCV NS3/4A protease, analogs containing the vinyl moiety from this compound exhibited significantly enhanced inhibitory activity compared to their acyclic counterparts. The incorporation of this compound into drug design led to the identification of promising clinical candidates with high potency and selectivity .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing enantiomerically pure derivatives of this compound demonstrated that using phase transfer catalysis significantly improved yields and purity levels. This optimization is crucial for scaling up production for pharmaceutical applications, highlighting the compound's importance in industrial chemistry .

作用机制

The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .

相似化合物的比较

1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.

1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.

1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.

Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .

生物活性

1-(Boc-amino)-2-vinylcyclopropane is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a vinylcyclopropane moiety. Its chemical formula is . The presence of the Boc group provides stability and facilitates further functionalization, making it a valuable intermediate in organic synthesis.

The primary biological activity associated with this compound involves its derivatives acting as inhibitors of the Hepatitis C virus (HCV) NS3 protease, an enzyme critical for viral replication. The inhibition of this protease can disrupt the viral life cycle, making these compounds significant in antiviral drug development .

Inhibition of HCV NS3 Protease

Several studies have focused on the efficacy of this compound derivatives against HCV NS3 protease. The following table summarizes key findings from various studies:

| Study Reference | Compound Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | Competitive inhibition of NS3 protease | |

| Derivative A | 0.3 | Irreversible inhibition | |

| Derivative B | 0.8 | Non-covalent binding |

These studies indicate that the compound and its derivatives exhibit promising inhibitory activity against HCV protease, with varying mechanisms of action.

Case Studies

A notable case study involved the use of a derivative of this compound in a replicon assay to assess its effectiveness in inhibiting HCV replication in vitro. The results demonstrated a significant reduction in viral RNA levels, indicating potent antiviral activity .

Another study explored the pharmacokinetics and bioavailability of these compounds, revealing that modifications to the Boc group can enhance solubility and absorption, thereby improving therapeutic potential .

Future Directions

Research continues to explore the interactions between this compound and various biological targets. Ongoing studies aim to optimize its pharmacological properties through structural modifications and to evaluate its efficacy against other viral targets beyond HCV.

属性

IUPAC Name |

tert-butyl N-(2-ethenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOIYIUNVJFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。